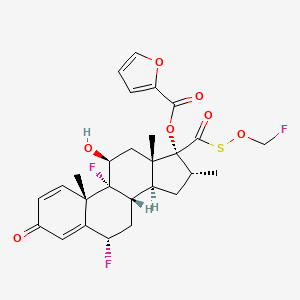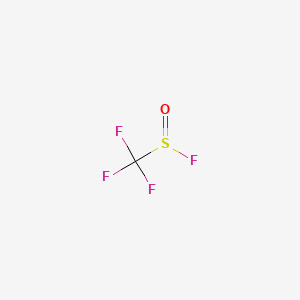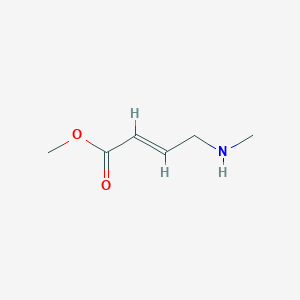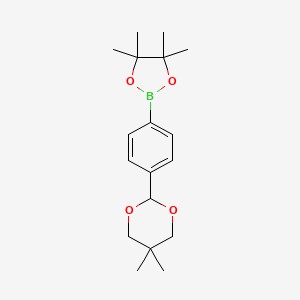![molecular formula C15H22N2O4 B13407662 benzyl N-[(2S)-1-(methoxymethylamino)-1-oxopentan-2-yl]carbamate](/img/structure/B13407662.png)
benzyl N-[(2S)-1-(methoxymethylamino)-1-oxopentan-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1S)-1-[(Methoxymethylamino)carbonyl]butyl]carbamic Acid Benzyl Ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl ester group and a methoxymethylamino carbonyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-1-[(Methoxymethylamino)carbonyl]butyl]carbamic Acid Benzyl Ester typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of a butylamine derivative with a methoxymethyl isocyanate, followed by esterification with benzyl alcohol under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
[(1S)-1-[(Methoxymethylamino)carbonyl]butyl]carbamic Acid Benzyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols under various solvent conditions.
Major Products Formed
Applications De Recherche Scientifique
[(1S)-1-[(Methoxymethylamino)carbonyl]butyl]carbamic Acid Benzyl Ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of [(1S)-1-[(Methoxymethylamino)carbonyl]butyl]carbamic Acid Benzyl Ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(1S)-1-[(Methoxymethylamino)carbonyl]butyl]carbamic Acid Methyl Ester: Similar structure but with a methyl ester group instead of a benzyl ester.
[(1S)-1-[(Methoxymethylamino)carbonyl]butyl]carbamic Acid Ethyl Ester: Similar structure but with an ethyl ester group.
Uniqueness
[(1S)-1-[(Methoxymethylamino)carbonyl]butyl]carbamic Acid Benzyl Ester is unique due to its specific ester group, which can influence its chemical reactivity and biological activity. The benzyl ester group may enhance the compound’s stability and solubility, making it suitable for various applications.
Propriétés
Formule moléculaire |
C15H22N2O4 |
|---|---|
Poids moléculaire |
294.35 g/mol |
Nom IUPAC |
benzyl N-[(2S)-1-(methoxymethylamino)-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C15H22N2O4/c1-3-7-13(14(18)16-11-20-2)17-15(19)21-10-12-8-5-4-6-9-12/h4-6,8-9,13H,3,7,10-11H2,1-2H3,(H,16,18)(H,17,19)/t13-/m0/s1 |
Clé InChI |
PZCDOTYJJIBHHJ-ZDUSSCGKSA-N |
SMILES isomérique |
CCC[C@@H](C(=O)NCOC)NC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CCCC(C(=O)NCOC)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,4-Dimethoxyphenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13407585.png)
![(11R,17R)-17-(1,3-benzodioxol-5-yl)-13-methyl-2,13,16-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7-tetraene-9,12,15-trione](/img/structure/B13407598.png)
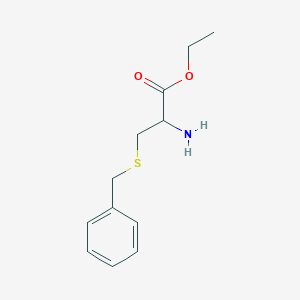
![(2R)-2-acetamido-3-[(5-pyridin-3-yl-1H-pyrrol-2-yl)sulfanyl]propanoic acid](/img/structure/B13407609.png)
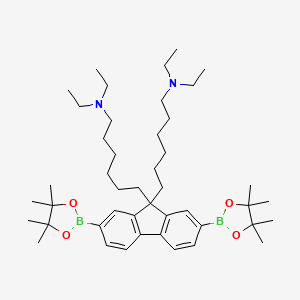
![(4aR,4bS,5S,6aS,9aR,10aS,10bS)-6b-Acetyl-5-hydroxy-4a,6a,8-trimethyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-9-oxa-7-aza-pentaleno[2,1-a]phenanthren-2-one](/img/structure/B13407620.png)
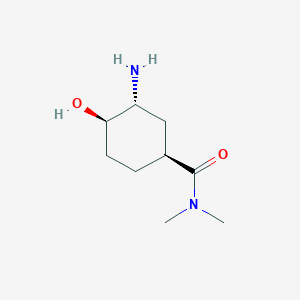
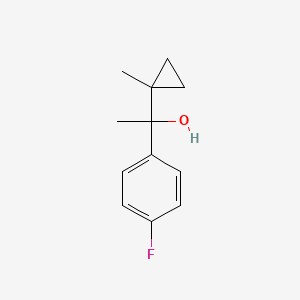

![N-[(oxolan-2-yl)methyl]cyclohexanamine](/img/structure/B13407653.png)
